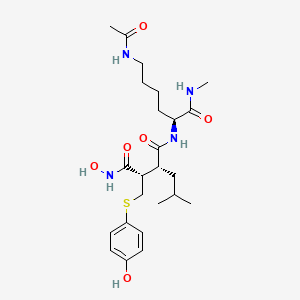
Butanediamide, N4-(5-(acetylamino)-1-((methylamino)carbonyl)pentyl)-N1-hydroxy-2-(((4-hydroxyphenyl)thio)methyl)-3-(2-methylpropyl)-, (2S-(N4(R*),2R*,3S*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide typically involves multi-step organic synthesis. The process may start with the preparation of key intermediates, such as the acetamido and methylamino derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methylamine, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or thiolates can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide groups may produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s amide and hydroxyl groups may interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
The compound’s structural features suggest potential pharmacological applications. It could be investigated for its activity as an enzyme inhibitor or as a therapeutic agent in treating specific diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
作用機序
The mechanism by which (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of both amide and hydroxyl groups, along with the sulfanyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.
特性
CAS番号 |
157726-04-0 |
|---|---|
分子式 |
C24H38N4O6S |
分子量 |
510.6 g/mol |
IUPAC名 |
(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C24H38N4O6S/c1-15(2)13-19(20(23(32)28-34)14-35-18-10-8-17(30)9-11-18)22(31)27-21(24(33)25-4)7-5-6-12-26-16(3)29/h8-11,15,19-21,30,34H,5-7,12-14H2,1-4H3,(H,25,33)(H,26,29)(H,27,31)(H,28,32)/t19-,20+,21+/m1/s1 |
InChIキー |
JXPAEGFEJLMUOM-HKBOAZHASA-N |
SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
異性体SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)NC |
正規SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
Key on ui other cas no. |
157726-04-0 |
同義語 |
3-(5-acetylamino-1-methylcarbamoylpentylcarbamoyl)-2-(4-hydroxyphenylsulphanylmethyl)-5-methyl-hexanohydroxamic acid BB 2116 BB-2116 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















